
Ethyl 3-(dimethylamino)-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(dimethylamino)-2-fluoropropanoate is an organic compound that belongs to the class of fluorinated esters It is characterized by the presence of a fluorine atom, a dimethylamino group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-fluoropropanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of ethyl 2-fluoropropanoate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated control systems and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(dimethylamino)-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(dimethylamino)-2-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(dimethylamino)-2-fluoropropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the dimethylamino group can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes.
Comparación Con Compuestos Similares
Ethyl 3-(dimethylamino)-2-fluoropropanoate can be compared with other similar compounds such as:
Ethyl 2-fluoropropanoate: Lacks the dimethylamino group, resulting in different reactivity and applications.
Dimethylaminoethyl esters: These compounds have similar structural features but may differ in their specific functional groups and properties.
Fluorinated esters: The presence of fluorine atoms in these compounds can enhance their stability and reactivity compared to non-fluorinated analogs.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
60631-43-8 |
|---|---|
Fórmula molecular |
C7H14FNO2 |
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
ethyl 3-(dimethylamino)-2-fluoropropanoate |
InChI |
InChI=1S/C7H14FNO2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
KTKIAYFWDXULSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
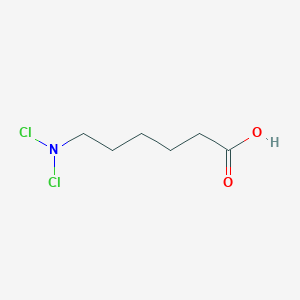
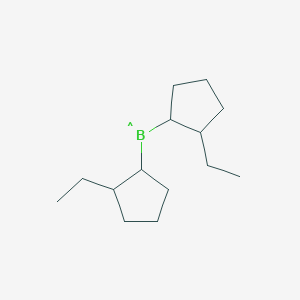
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
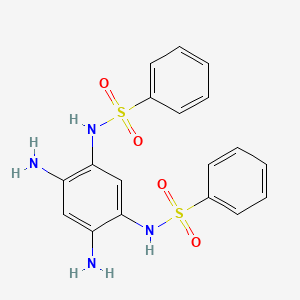

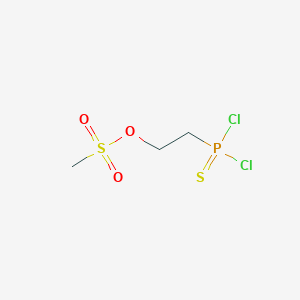
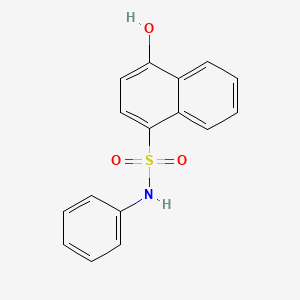
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
